5-Iodo-2-morpholinopyridin-4-amine
Overview
Description
“5-Iodo-2-morpholinopyridin-4-amine” is a chemical compound with the molecular formula C9H12IN3O . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “5-Iodo-2-morpholinopyridin-4-amine” has been reported in scientific literature. For instance, a study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . Another study discussed the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) derivatives as novel DHFR inhibitors against Staphylococcus aureus .Scientific Research Applications
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Pyrimidines
- Field : Medicinal Chemistry
- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Piperidines
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Additionally, organoboron reagents are used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction, due to their stable, readily prepared, and environmentally benign nature . This reaction is functional group tolerant and can be scaled up practically . While this is not directly related to “5-Iodo-2-morpholinopyridin-4-amine”, it’s an example of how similar compounds might be used in scientific research.
properties
IUPAC Name |
5-iodo-2-morpholin-4-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOGKCUBUBOJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-morpholinopyridin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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